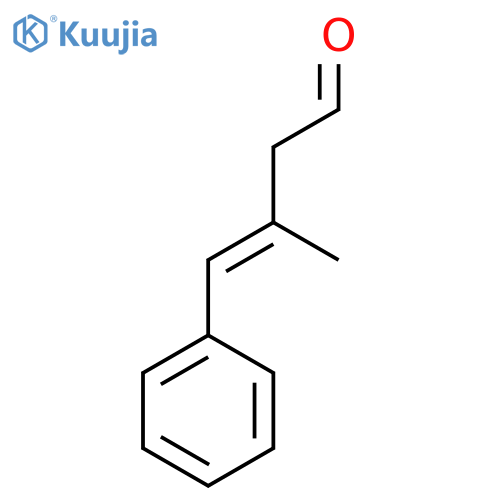Cas no 1562648-49-0 (3-methyl-4-phenylbut-3-enal)

3-methyl-4-phenylbut-3-enal structure
商品名:3-methyl-4-phenylbut-3-enal
3-methyl-4-phenylbut-3-enal 化学的及び物理的性質
名前と識別子
-
- 3-methyl-4-phenylbut-3-enal
- EN300-1865063
- 1562648-49-0
-
- インチ: 1S/C11H12O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3/b10-9+
- InChIKey: REKWEDTZBBOFEN-MDZDMXLPSA-N
- ほほえんだ: O=CC/C(/C)=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 160.088815002g/mol
- どういたいしつりょう: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 17.1Ų
3-methyl-4-phenylbut-3-enal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865063-1.0g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1865063-10.0g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1865063-5.0g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1865063-1g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1865063-5g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 5g |
$3147.0 | 2023-09-18 | ||
| Enamine | EN300-1865063-0.5g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1865063-2.5g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1865063-10g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 10g |
$4667.0 | 2023-09-18 | ||
| Enamine | EN300-1865063-0.05g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1865063-0.25g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 0.25g |
$999.0 | 2023-09-18 |
3-methyl-4-phenylbut-3-enal 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1562648-49-0 (3-methyl-4-phenylbut-3-enal) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量